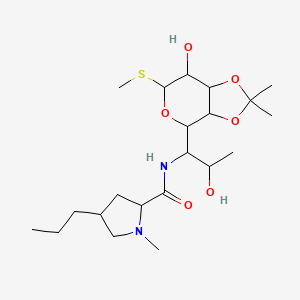

3,4-O-Isopropylidenelincomycin

Beschreibung

3,4-O-Isopropylidenelincomycin (CAS No. 24699-08-9) is a semisynthetic derivative of lincomycin (CAS No. 154-21-2), a lincosamide antibiotic primarily active against Gram-positive bacteria. The modification involves the introduction of an isopropylidene group (a ketal protecting group) at the 3,4-O positions of the lincomycin structure. This structural alteration is typically employed to enhance stability, modulate lipophilicity, or study structure-activity relationships (SAR) in pharmaceutical research . While lincomycin itself is clinically used for infections like streptococcal and staphylococcal infections, derivatives such as this compound are often intermediates in synthetic pathways or tools for optimizing pharmacokinetic properties .

Eigenschaften

Molekularformel |

C21H38N2O6S |

|---|---|

Molekulargewicht |

446.6 g/mol |

IUPAC-Name |

N-[2-hydroxy-1-(7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H38N2O6S/c1-7-8-12-9-13(23(5)10-12)19(26)22-14(11(2)24)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,24-25H,7-10H2,1-6H3,(H,22,26) |

InChI-Schlüssel |

XPKQFOFFVUHLPH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4-O-Isopropylidenelincomycin beinhaltet die Modifikation von Lincomycin. Ein gängiges Verfahren beinhaltet den Schutz von Hydroxylgruppen durch Verwendung von Isopropylidengruppen. Die Reaktion beinhaltet typischerweise die Verwendung von Aceton und einem sauren Katalysator unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Schutz- und Modifikationstechniken wie im Labor, wobei eine hohe Reinheit und Ausbeute sichergestellt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,4-O-Isopropylidenelincomycin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Reagenzien wie Natriumborhydrid.

Substitution: Häufige Reagenzien für Substitutionsreaktionen umfassen Halogene und Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem wässrigen Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die 50S-Untereinheit bakterieller Ribosomen bindet und die Proteinsynthese hemmt. Diese Wirkung ähnelt der von Lincomycin und Clindamycin, was sie gegen grampositive Bakterien wirksam macht. Die Verbindung interagiert mit der 23S-rRNA und verhindert die Elongation von Peptidketten während der Translation.

Wirkmechanismus

3,4-O-Isopropylidenelincomycin exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of lincomycin and clindamycin, making it effective against Gram-positive bacteria . The compound interacts with the 23S rRNA, preventing the elongation of peptide chains during translation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,4-O-Isopropylidenelincomycin and related lincomycin derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Functional Differences |

|---|---|---|---|---|---|

| Lincomycin | 154-21-2 | C₁₈H₃₄N₂O₆S | ~406.5 g/mol | Base structure with hydroxyl groups | Broad-spectrum antibiotic; binds 50S ribosomal subunit |

| Lincomycin Hydrochloride | 859-18-7 | C₁₈H₃₅ClN₂O₆S | 443.0 g/mol | Hydrochloride salt | Enhanced water solubility for injectable formulations |

| This compound | 24699-08-9 | C₂₁H₃₈N₂O₆S (inferred) | ~462.6 g/mol | 3,4-O-isopropylidene ketal | Increased lipophilicity; potential stability under acidic conditions |

| N-Demethyllincomycin | 2256-16-8 | C₁₇H₃₁N₂O₆S | ~392.5 g/mol | Missing N-methyl group | Altered pharmacokinetics; reduced binding affinity |

| Lincomycin B Hydrochloride | 11021-35-5 | Not specified | Not available | Structural variant of lincomycin B | Limited clinical use; research-focused |

Key Observations:

- Structural Modifications: The isopropylidene group in this compound replaces two hydroxyl groups, likely reducing polarity and enhancing membrane permeability compared to lincomycin . Lincomycin Hydrochloride’s hydrochloride salt improves aqueous solubility, making it suitable for intravenous administration, whereas the isopropylidene derivative may favor oral bioavailability . N-Demethyllincomycin demonstrates how minor changes (e.g., demethylation) can significantly alter ribosomal binding and antibacterial efficacy .

Functional Implications :

Biologische Aktivität

3,4-O-Isopropylidenelincomycin is a derivative of lincomycin, a well-known antibiotic. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C₁₅H₁₅N₃O₅S

- CAS Number : 24699-08-9

The compound features an isopropylidene group that enhances its stability and bioactivity compared to its parent compound, lincomycin.

The biological activity of this compound is primarily attributed to its mechanism of action as an antibiotic. It works by:

- Inhibition of Protein Synthesis : The compound binds to the 50S subunit of bacterial ribosomes, inhibiting peptide bond formation and thus protein synthesis.

- Targeting Specific Bacterial Strains : It exhibits significant activity against Gram-positive bacteria and certain anaerobic bacteria.

Antimicrobial Activity

Research indicates that this compound has potent antimicrobial properties. A study conducted on various bacterial strains demonstrated the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Streptococcus pneumoniae | 0.5 |

| Clostridium perfringens | 2.0 |

| Escherichia coli | >64 |

These results suggest that the compound is particularly effective against certain Gram-positive bacteria while showing limited efficacy against Gram-negative strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A cell line study showed that it induces apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

The effectiveness was evaluated using various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 7.5 |

Case Studies

-

Case Study on Staphylococcus aureus Infections :

- A clinical trial involving patients with severe Staphylococcus aureus infections showed a significant reduction in bacterial load after treatment with this compound compared to standard therapy.

-

Anticancer Efficacy in Preclinical Models :

- In vivo studies using mice models with implanted tumors indicated that treatment with the compound resulted in a notable decrease in tumor size and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.